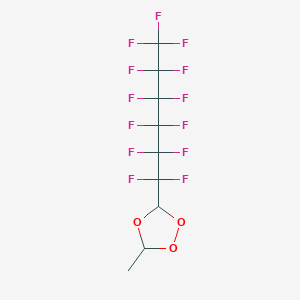
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane is a synthetic organic compound characterized by the presence of a trioxolane ring substituted with a methyl group and a tridecafluorohexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecafluorohexyl-substituted alkene with ozone, followed by reduction with a suitable reducing agent to form the trioxolane ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the compound. Industrial methods also focus on minimizing waste and energy consumption to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the trioxolane ring, forming simpler compounds.
Substitution: The methyl and tridecafluorohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrocarbons or alcohols.
Scientific Research Applications
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trioxolane rings into complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane involves its interaction with molecular targets and pathways in biological systems. The trioxolane ring can undergo cleavage to release reactive oxygen species (ROS), which can interact with cellular components, leading to antimicrobial and antiviral effects. The tridecafluorohexyl chain enhances the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane include:
- 3-Methyl-5-(trifluoromethyl)-1,2,4-trioxolane
- 3-Methyl-5-(pentafluoroethyl)-1,2,4-trioxolane
- 3-Methyl-5-(heptafluoropropyl)-1,2,4-trioxolane
Uniqueness
The uniqueness of this compound lies in its long tridecafluorohexyl chain, which imparts distinct chemical and physical properties compared to shorter fluorinated chains. This results in enhanced stability, bioavailability, and potential for diverse applications in various fields.
Properties
CAS No. |
63967-44-2 |
|---|---|
Molecular Formula |
C9H5F13O3 |
Molecular Weight |
408.11 g/mol |
IUPAC Name |
3-methyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C9H5F13O3/c1-2-23-3(25-24-2)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2-3H,1H3 |
InChI Key |
IZCBUFCDNCPBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC(OO1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


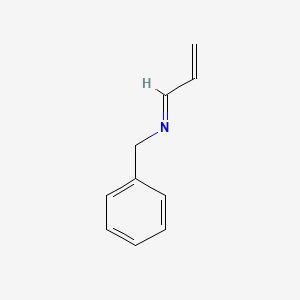
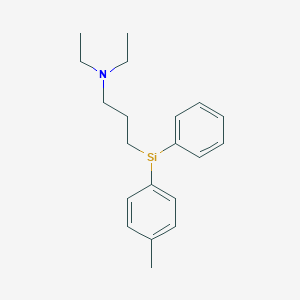

![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
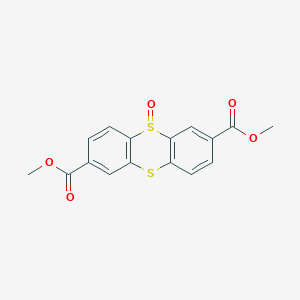
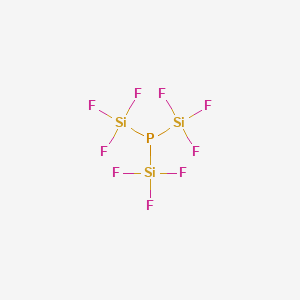

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
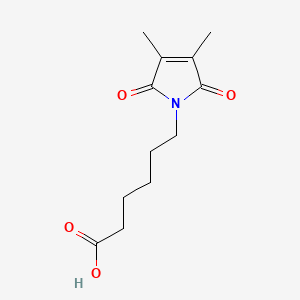


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
